molecular formula C15H17N3O3 B4751340 ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate

ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate

Cat. No. B4751340
M. Wt: 287.31 g/mol
InChI Key: WFAWGJNLZTWIEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate, also known as MPMP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. MPMP is a pyrimidine derivative that exhibits anti-inflammatory and anti-tumor properties.

Mechanism of Action

The mechanism of action of ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate is not fully understood. However, studies have shown that ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune response. ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate also inhibits the activation of mitogen-activated protein kinases (MAPKs), which are involved in the regulation of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects
ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate has been shown to have anti-inflammatory and anti-tumor effects in vitro. ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate inhibits the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate also inhibits the growth of cancer cells in vitro. In addition, ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

Ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits anti-inflammatory and anti-tumor properties in vitro. However, there are also limitations to using ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate in lab experiments. ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate has not been extensively studied in vivo, and its pharmacokinetics and toxicity are not fully understood.

Future Directions

There are several future directions for research on ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate. First, more studies are needed to understand the mechanism of action of ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate. Second, studies are needed to determine the pharmacokinetics and toxicity of ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate in vivo. Third, studies are needed to evaluate the efficacy of ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate in animal models of inflammation and cancer. Fourth, studies are needed to investigate the potential of ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate as a therapeutic agent for human diseases. Finally, studies are needed to optimize the synthesis and purification of ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate for large-scale production.

Scientific Research Applications

Ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate exhibits anti-inflammatory and anti-tumor properties. ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in vitro. ethyl 2-[(4-methoxyphenyl)amino]-4-methyl-5-pyrimidinecarboxylate has also been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

ethyl 2-(4-methoxyanilino)-4-methylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3/c1-4-21-14(19)13-9-16-15(17-10(13)2)18-11-5-7-12(20-3)8-6-11/h5-9H,4H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFAWGJNLZTWIEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(4-methoxyphenyl)amino]-4-methylpyrimidine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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